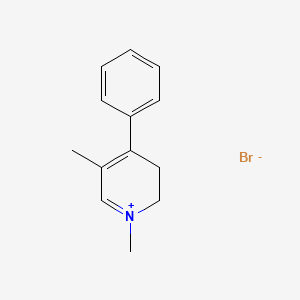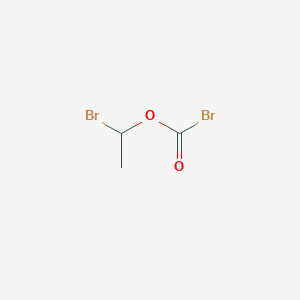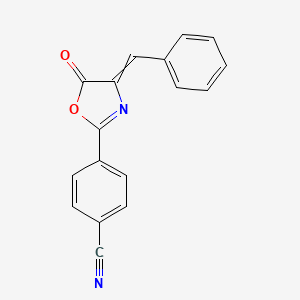
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile is a heterocyclic compound that features an oxazole ring fused with a benzylidene group and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile typically involves the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . Another method involves the reaction of phthaloylglycylglycine with appropriate aldehydes . The reaction conditions often require high temperatures, typically in the range of 160-190°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxazole ring into a more saturated form.
Substitution: This can occur at the benzylidene or benzonitrile moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dihydro-oxazole derivative .
Aplicaciones Científicas De Investigación
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The benzylidene group can enhance binding affinity, while the benzonitrile moiety can influence the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzylidene-2-methyl-4,5-dihydro-1,3-oxazol-5-one
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring is a versatile scaffold in medicinal chemistry, and the presence of both benzylidene and benzonitrile groups enhances its potential for diverse applications .
Propiedades
Número CAS |
90290-84-9 |
|---|---|
Fórmula molecular |
C17H10N2O2 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
4-(4-benzylidene-5-oxo-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-11-13-6-8-14(9-7-13)16-19-15(17(20)21-16)10-12-4-2-1-3-5-12/h1-10H |
Clave InChI |
NKJXRBIYJMFCGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-methoxy-5-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B14353024.png)
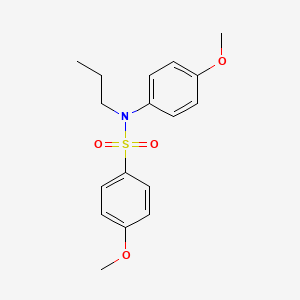
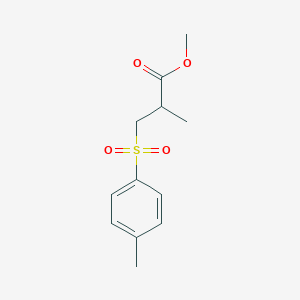
![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
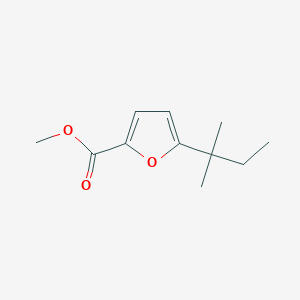
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
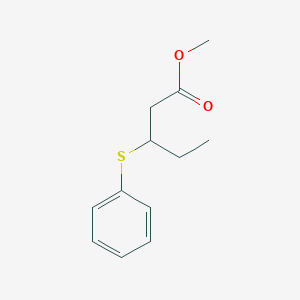
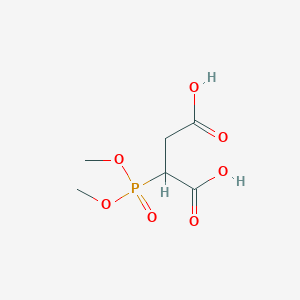
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)
